Melengestrol Melengestrol Melengestrol is a steroidal progestin and antineoplastic agent which was never marketed. An acylated derivative, melengestrol acetate, is used as a growth promoter in animals.
Melengestrol is a progestogen-like compound used as a cattle feed additive for its growth promoting effects and suppression of estrus (heat) in heifers. Critics have claimed that hormones used as growth promotants in cattle may cause breast cancer. (NCI)
A 6-methyl PROGESTERONE acetate with reported glucocorticoid activity and effect on ESTRUS.
Brand Name: Vulcanchem
CAS No.: 5633-18-1
VCID: VC21118719
InChI: InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3/t17-,18+,20+,21-,22+,23+/m1/s1
SMILES: CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C
Molecular Formula: C23H30O3
Molecular Weight: 354.5 g/mol

Melengestrol

CAS No.: 5633-18-1

Cat. No.: VC21118719

Molecular Formula: C23H30O3

Molecular Weight: 354.5 g/mol

* For research use only. Not for human or veterinary use.

Melengestrol - 5633-18-1

Specification

Description Melengestrol is a steroidal progestin and antineoplastic agent which was never marketed. An acylated derivative, melengestrol acetate, is used as a growth promoter in animals.
Melengestrol is a progestogen-like compound used as a cattle feed additive for its growth promoting effects and suppression of estrus (heat) in heifers. Critics have claimed that hormones used as growth promotants in cattle may cause breast cancer. (NCI)
A 6-methyl PROGESTERONE acetate with reported glucocorticoid activity and effect on ESTRUS.
CAS No. 5633-18-1
Molecular Formula C23H30O3
Molecular Weight 354.5 g/mol
IUPAC Name (8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3/t17-,18+,20+,21-,22+,23+/m1/s1
Standard InChI Key OKHAOBQKCCIRLO-IBVJIVQJSA-N
Isomeric SMILES CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC(=C)[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C
SMILES CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C
Canonical SMILES CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C

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